2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
Description
This compound belongs to the N-substituted thiazole carboxamide class, characterized by a 1,3-thiazole core substituted with a carboxamide group at position 5, a methyl group at position 4, and a complex acetylated tetrahydrofuran-2-ylmethylamino moiety at position 2.
Properties
IUPAC Name |
2-[acetyl(oxolan-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-9-7-17-15(24-9)19-14(22)13-10(2)18-16(25-13)20(11(3)21)8-12-5-4-6-23-12/h7,12H,4-6,8H2,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGQDQPVAFLENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(N=C(S2)N(CC3CCCO3)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through the Hantzsch thiazole synthesis, which includes the reaction of α-halo ketones with thioureas . The tetrahydrofuran moiety can be introduced via nucleophilic substitution reactions, and the final amide formation is achieved through condensation reactions with appropriate carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives .
Scientific Research Applications
2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound shares a common 1,3-thiazole-5-carboxamide scaffold with several analogs (Table 1). Key structural differences lie in the substituents at positions 2 and 4 of the thiazole ring, which influence pharmacological activity and pharmacokinetics.
Table 1: Structural Comparison of Thiazole Carboxamide Derivatives
Key Research Findings and Challenges
- Structural Insights : Molecular modeling (as inferred from ) suggests the acetyl-THF group in the target compound may occupy a hydrophobic pocket in kinases, while the 5-methylthiazole amide engages in π-π stacking .
- Limitations : Lack of explicit biological data for the target compound necessitates further in vitro and in vivo studies to validate its efficacy and safety.
- Opportunities : The THF moiety’s stereochemistry could be optimized for enantioselective binding, a strategy employed in protease inhibitors .
Biological Activity
The compound 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the presence of thiazole rings and an acetylated tetrahydrofuran moiety. The thiazole ring is known for its diverse biological activities, including anticancer properties. The specific structural components are crucial for its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance antitumor efficacy.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | U251 (human glioblastoma) | < 10 | |
| Thiazole derivative A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| Thiazole derivative B | Jurkat T-cells | 1.61 ± 1.92 |
The compound's effectiveness can be attributed to its ability to induce apoptosis in cancer cells through mechanisms such as inhibition of Bcl-2, a protein that regulates cell death.
Immunomodulatory Effects
In addition to its antitumor properties, this compound may also exhibit immunomodulatory effects . Thiazole derivatives have been studied for their roles as immune checkpoint inhibitors. They can potentially block pathways that tumors use to evade immune detection, thus enhancing the immune response against cancer cells.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies suggest that it interferes with cell cycle progression.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells.
- Modulation of Immune Responses : By affecting signaling pathways involved in immune responses, it may enhance the efficacy of existing immunotherapies.
Case Studies
Several case studies have demonstrated the efficacy of thiazole derivatives in clinical settings:
- Case Study on Glioblastoma : A clinical trial involving patients with glioblastoma showed promising results with thiazole derivatives leading to improved survival rates when combined with standard therapies.
- Combination Therapy Research : Research indicated that combining this compound with immune checkpoint inhibitors resulted in synergistic effects, enhancing tumor regression in preclinical models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
